[(2R)-2-methyloxetan-2-yl]methanol
Description
[(2R)-2-Methyloxetan-2-yl]methanol (CAS: 61266-71-5) is a chiral oxetane derivative with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol . The compound features a strained oxetane ring (a four-membered cyclic ether) substituted with a methyl group and a hydroxymethyl group at the 2-position. Its stereochemistry (R-configuration) makes it valuable in asymmetric synthesis, particularly in pharmaceutical intermediates. The compound is stored under inert atmosphere at 2–8°C, indicating sensitivity to moisture or oxidation .
Properties
IUPAC Name |
[(2R)-2-methyloxetan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBMPDSSWZEPU-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-methyloxetan-2-yl]methanol typically involves the cyclization of appropriate precursors One common method is the intramolecular cyclization of 2-methyl-1,3-butanediol under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient cyclization and functionalization of the oxetane ring.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-methyloxetan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as alkoxides or halides are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methyloxetane-2-carboxylic acid.
Reduction: Formation of 2-methyl-1,3-butanediol.
Substitution: Formation of various ethers and esters depending on the nucleophile used.
Scientific Research Applications
[(2R)-2-methyloxetan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2R)-2-methyloxetan-2-yl]methanol involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. The hydroxymethyl group can form hydrogen bonds and engage in nucleophilic or electrophilic interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Methanol (CH₃OH)
Molecular Weight : 32.04 g/mol .
Key Differences :
- Structure: Methanol is a simple, linear alcohol lacking the strained oxetane ring.
- Reactivity: Methanol’s high polarity and miscibility with water make it a versatile solvent for inorganic salts and polar organics . In contrast, [(2R)-2-methyloxetan-2-yl]methanol’s oxetane ring reduces polarity, likely limiting its solvent utility but enhancing metabolic stability in drug design.
- Toxicity: Methanol is highly toxic (LD₅₀ oral, rat: 5,628 mg/kg), causing systemic effects via metabolism to formaldehyde and formic acid . No direct toxicity data exist for this compound, but its precautionary warnings suggest moderate hazards .
[(2R,3R)-3-Benzyloxiran-2-yl]methanol (C₁₀H₁₂O₂)
Molecular Weight : 164.20 g/mol .
Key Differences :
- Structure : Contains an epoxide (three-membered cyclic ether) with a benzyl group, increasing lipophilicity compared to the oxetane derivative.
- Reactivity: Epoxides exhibit higher ring strain than oxetanes, making them more reactive in nucleophilic ring-opening reactions (e.g., with amines or water) .
- Toxicity: Limited data for both compounds, but epoxides are generally associated with mutagenic risks .
Ethanol (C₂H₅OH)
Molecular Weight : 46.07 g/mol .
Key Differences :
- Structure: Ethanol’s ethyl group and linear structure contrast with the oxetane ring’s rigidity.
- Toxicity: Ethanol is significantly less toxic than methanol (LD₅₀ oral, rat: 7,060 mg/kg) and this compound (precautionary warnings suggest higher hazard than ethanol) .
- Reactivity: Ethanol’s primary alcohol group is less sterically hindered, favoring oxidation to acetaldehyde. The oxetane derivative’s secondary alcohol may resist oxidation, enhancing stability .
Data Table: Comparative Properties
Research Findings and Gaps
- Synthetic Utility: this compound is synthesized via peroxidation and ring-opening reactions, similar to other cyclic ethers (e.g., dioxanes) . Its stereochemical purity is critical for asymmetric catalysis.
- Safety Data: While SDS guidelines recommend precautions for handling this compound, comprehensive toxicological studies are lacking . In contrast, methanol’s hazards are well-documented .
- Stability : The oxetane ring’s moderate strain (~26 kcal/mol) provides a balance between reactivity and stability, unlike highly strained epoxides (~27 kcal/mol for ethylene oxide) .
Biological Activity
[(2R)-2-methyloxetan-2-yl]methanol is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by an oxetane ring and a hydroxymethyl group, suggests potential biological activities that warrant detailed investigation. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an oxetane ring, which can undergo various chemical transformations, making it a versatile building block in organic synthesis. The presence of the hydroxymethyl group enhances its reactivity, allowing it to participate in hydrogen bonding and nucleophilic interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Ring-opening Reactions : The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with proteins or nucleic acids.
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biomolecules, influencing their structure and function.
- Enzyme Interactions : Preliminary studies suggest that the compound may interact with specific enzymes, potentially modulating their activity.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases. Studies have shown that compounds with similar structures can scavenge free radicals, thereby reducing cellular damage .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Similar oxetane derivatives have demonstrated effectiveness against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Pharmacophore Exploration
This compound is being explored as a potential pharmacophore in drug design. Its structural features allow it to serve as a scaffold for developing new therapeutic agents targeting specific diseases. For instance, modifications to the hydroxymethyl group or the oxetane ring could lead to compounds with enhanced biological activity or selectivity.
Case Studies
- Synthesis of Antimicrobial Agents : A study demonstrated that derivatives of this compound showed promising results against Gram-positive bacteria. The modifications included altering the substituents on the oxetane ring to enhance solubility and bioavailability .
- Antioxidant Activity Evaluation : In vitro assays revealed that certain derivatives exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in nutraceuticals or as dietary supplements .
Comparative Analysis with Related Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Oxetane ring, hydroxymethyl group | Antioxidant, antimicrobial |
| 2-Methyloxirane | Epoxide structure | Limited biological activity |
| Methyloxetane | Lacks hydroxymethyl group | Different reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
